3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Its structure integrates two critical moieties:
- A thioxo-thiazolidinone ring substituted with a 4-fluorobenzyl group at position 3, contributing to electron-withdrawing and hydrophobic interactions.
- A pyridopyrimidinone core modified with a 7-methyl group and a 4-methylpiperazinyl substituent at position 2, which enhances solubility and receptor-binding affinity.
This hybrid structure is designed to exploit synergistic effects between the thiazolidinone’s redox activity and the pyridopyrimidinone’s planar aromatic system, making it a candidate for kinase inhibition or antimicrobial applications .
Properties
Molecular Formula |
C25H24FN5O2S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24FN5O2S2/c1-16-3-8-21-27-22(29-11-9-28(2)10-12-29)19(23(32)30(21)14-16)13-20-24(33)31(25(34)35-20)15-17-4-6-18(26)7-5-17/h3-8,13-14H,9-12,15H2,1-2H3/b20-13- |
InChI Key |
SZSJKKUVPBMSLQ-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates multiple functional groups, suggesting significant potential for diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications.
Chemical Structure and Properties
This compound features a unique arrangement of thiazolidine and pyrido-pyrimidine moieties. Its molecular formula is with a molar mass of approximately 460.61 g/mol. The presence of the fluorobenzyl group and a methylpiperazine moiety enhances its lipophilicity and potential interactions with biological targets .
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the Thiazolidine Ring : Achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
- Introduction of the Fluorobenzyl Group : This step utilizes nucleophilic substitution reactions.
- Construction of the Pyridopyrimidine Core : Involves cyclization reactions with pyridine derivatives and amines .
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, similar to this compound, exhibit significant antimicrobial properties. Notably, they have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations as low as 0.011 mg/mL against certain pathogens .
Antitumor Activity
Studies have shown that compounds containing thiazolidine structures can exert cytotoxic effects on glioblastoma cells. For instance, derivatives were evaluated for their anti-glioma activity, revealing potent antitumor effects that reduced cell viability in glioblastoma multiform cells .
| Compound | Target Cells | IC50 (µM) |
|---|---|---|
| 9b | Glioblastoma | 5.0 |
| 9e | Glioblastoma | 4.5 |
| 9g | Glioblastoma | 6.0 |
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities. Specifically, thiazolidinone derivatives have been screened for α-amylase and urease inhibition. Several compounds exhibited high potency compared to reference drugs .
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, altering their activity. This can lead to various therapeutic outcomes depending on the target involved .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against a panel of bacterial strains, confirming their potential as effective antimicrobial agents.
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of glioblastoma cells, indicating their potential as anticancer agents.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Analogous Compounds
*Calculated from molecular formula C₂₈H₂₅FN₆O₂S₂.
†Estimated range from patent data.
‡From synthetic data in .
Key Observations :
- Substituent Flexibility : The 4-methylpiperazinyl group in the target compound improves water solubility compared to ethyl or hydroxyethyl analogs (e.g., BH21253, BH21241) .
- Fluorine Impact: The 4-fluorobenzyl group enhances metabolic stability and lipophilicity relative to non-fluorinated aryl analogs (e.g., Compound 19 in ) .
- Thiazolidinone Role: Compounds lacking the thioxo-thiazolidinone moiety (e.g., Patent Compound 9) show reduced redox activity, critical for antimicrobial or antioxidant effects .
Physicochemical Properties
Calculated Properties (Target Compound) :
- LogP : ~3.1 (moderate lipophilicity, suitable for oral absorption).
- Hydrogen Bond Acceptors/Donors: 8/1 (complies with Lipinski’s rules).
- Polar Surface Area : ~110 Ų (indicative of moderate blood-brain barrier penetration).
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Troubleshooting Steps :
- Conformational Analysis : Compare DFT-optimized geometries with X-ray/NMR structures .
- Target Flexibility : Re-dock with flexible side chains (e.g., using Induced Fit Docking) .
- Case Study : If predicted EGFR inhibitors show no activity, test for allosteric binding via hydrogen-deuterium exchange (HDX) MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
